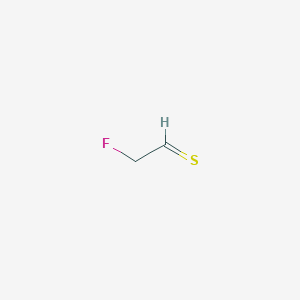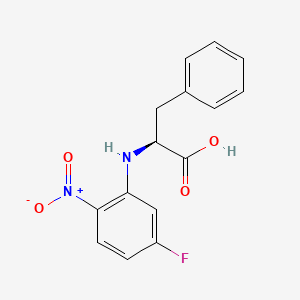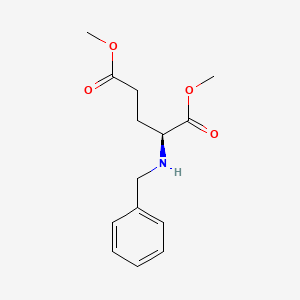![molecular formula C6H10N2O B12580536 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane CAS No. 220687-26-3](/img/structure/B12580536.png)
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane is a unique spirocyclic compound characterized by its distinct structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of a Grubbs catalyst and olefin metathesis . Another approach includes the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and medicinal chemistry. the synthetic routes mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of oxygen and nitrogen atoms in its structure, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated solvents like methylene dichloride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antituberculosis agent by inhibiting the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . These properties make it a valuable compound for developing new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This inhibition is achieved through binding to the active site of the protein, preventing its normal function and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane include 1-oxa-9-azaspiro[5.5]undecane and 11-oxa-2,9-diazadispiro[3.0.35.34]undecan-10-one hydrochloride . These compounds share the spirocyclic structure and contain oxygen and nitrogen atoms, contributing to their similar chemical properties.
Uniqueness: What sets 9-Oxa-2,7-diazadispiro[303~5~Its ability to inhibit the MmpL3 protein, for example, highlights its potential as a novel antituberculosis agent .
Eigenschaften
CAS-Nummer |
220687-26-3 |
|---|---|
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
9-oxa-2,7-diazadispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C6H10N2O/c1-5(2-7-1)6(9-5)3-8-4-6/h7-8H,1-4H2 |
InChI-Schlüssel |
NGFPULVTLMFBCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)C3(O2)CNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)

![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)

